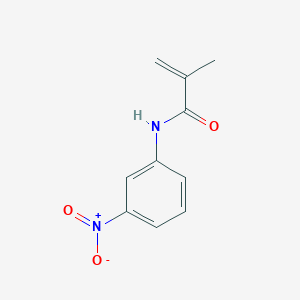

![molecular formula C21H21N5O3 B2724907 8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872838-59-0](/img/structure/B2724907.png)

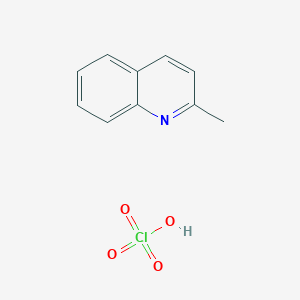

8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Derivatives of the specified compound have been explored for their antimycobacterial properties. A study on 6-(2-furyl)-9-(p-methoxybenzyl)purines demonstrated their ability to inhibit the growth of Mycobacterium tuberculosis in vitro. The research highlighted the importance of substituents in the 2- or 8-position of the purine ring, showing that small, hydrophobic substituents in the purine 2-position are beneficial for antimycobacterial activity. The compounds exhibited low toxicity toward mammalian cells and were inactive toward other bacteria like Staphylococcus aureus and Escherichia coli, suggesting a potential for selective antimycobacterial drug development (Braendvang & Gundersen, 2007).

Neuropharmacological Applications

Research into derivatives of the specified compound has also explored their potential in treating neurological and psychiatric disorders. A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones was synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally showed higher affinity values than their purine-2,4,8-trione counterparts. Some derivatives were identified as potent ligands for serotonin receptors (5-HT1A, 5-HT7) and dopamine D2 receptors, indicating potential applications in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).

Dual-Target Drug Development

Another study focused on the synthesis and evaluation of N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones designed as dual-target-directed ligands. These compounds combined A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. The research aimed at identifying potential treatments for neurodegenerative diseases like Parkinson's disease, highlighting the compound 9u as a potent dual-acting ligand with significant selectivity and activity profiles (Załuski et al., 2019).

Adenosine Receptor Antagonism

Further studies synthesized and evaluated new derivatives of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones for their potential as A3 adenosine receptor antagonists. One particular derivative, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, showed high affinity for the A3 receptor subtype, suggesting a pathway for developing selective A3 adenosine receptor antagonists with potential therapeutic benefits (Baraldi et al., 2005).

Propiedades

IUPAC Name |

6-(furan-2-ylmethyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-14-6-3-4-7-15(14)12-26-19(27)17-18(23(2)21(26)28)22-20-24(9-10-25(17)20)13-16-8-5-11-29-16/h3-8,11H,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXIABSCFGBEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CO5)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2724825.png)

![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)

![1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724830.png)

![7-[(4-Chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2724831.png)

![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2724838.png)

![3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine](/img/structure/B2724840.png)

![4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2724846.png)